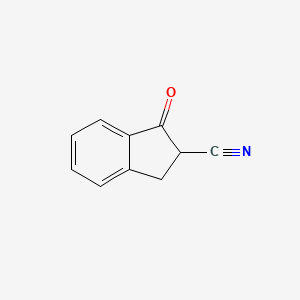

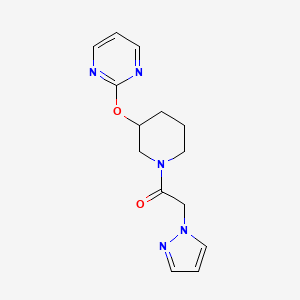

1-Oxoindan-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-oxoindan-2-carbonitrile derivatives and related compounds has been explored through various methods. One approach involves a one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, primary amine, and TMSCN catalyzed by sulfamic acid under reflux temperature, which is described as simple and environmentally benign . Another method utilizes a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction involving methyl 2-formylbenzoate, TMSCN, and amines at room temperature, yielding good to excellent results for a broad scope of amine substrates . Additionally, one-pot condensations of formaldehyde with CH acids and enamines have been used to synthesize new 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques. FT-IR, (1)H NMR, (13)C NMR, and elemental analyses have been employed to characterize the structure of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles . X-ray diffraction (XRD) has been used to determine the crystal structure of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes and to revise the structure of the originally proposed 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile to 1-oxo-1H-phenalene-2,3-dicarbonitrile .

Chemical Reactions Analysis

The synthesized compounds have been involved in various chemical reactions. For instance, the novel tetrahydrobenzo[h]quinoline-3-carbonitriles have demonstrated sensitivity to the polarity of the microenvironment provided by different solvents, as shown by fluorescence polarity studies . The revised compound 1-oxo-1H-phenalene-2,3-dicarbonitrile has been subjected to new chemical transformations, which are presented in the study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated through spectroscopic and physicochemical parameters. UV-Vis and fluorescence spectroscopy measurements have shown that the tetrahydrobenzo[h]quinoline-3-carbonitriles are good absorbents and fluorescent . Parameters such as singlet absorption, extinction coefficient, Stokes shift, oscillator strength, and dipole moment have been explored to assess the analytical potential of these compounds . The optical properties and solvatochromism of the 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes have been examined in solvents of various polarity, and their first hyperpolarizability was calculated using computational methods . Additionally, the crystal structure of the oxalic acid–pyridine-4-carbonitrile complex has been analyzed, revealing strong O—H⋯N hydrogen bonds and weak C—H⋯O interactions within the crystal .

Aplicaciones Científicas De Investigación

Catalyzed Synthesis Reactions

1-Oxoindan-2-carbonitrile derivatives have been synthesized through catalyzed reactions. For instance, a study describes the Sc(OTf)3-catalyzed three-component cascade reaction for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, showing the utility of 1-Oxoindan-2-carbonitrile in facilitating complex chemical syntheses (Tingting Chen, C. Cai, 2016).

Anticancer Activity

Derivatives of 1-Oxoindan-2-carbonitrile have been evaluated for their anticancer properties. A study synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and assessed their in vitro anticancer activities, highlighting the potential of 1-Oxoindan-2-carbonitrile derivatives in developing new anticancer drugs (M. Kachaeva, S. Pilyo, V. Zhirnov, V. Brovarets, 2018).

Antifungal Properties

Research into 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, starting from 1-Oxoindan-2-carbonitrile, has shown promising antifungal activity. This underscores the compound's relevance in the development of antifungal agents (A. R. Gholap, Kiran S Toti, F. Shirazi, R. Kumari, M. Bhat, M. Deshpande, K. Srinivasan, 2007).

Optoelectronic and Charge Transport Properties

The optoelectronic and charge transport properties of hydroquinoline derivatives, including those related to 1-Oxoindan-2-carbonitrile, have been explored, indicating their potential use in electronic and optoelectronic devices. This study provides insights into the structural, electronic, and optical properties, showcasing the multifunctionality of 1-Oxoindan-2-carbonitrile derivatives in materials science (A. Irfan, A. Al‐Sehemi, A. R. Chaudhry, S. Muhammad, R. Jin, 2020).

Green Chemistry Applications

1-Oxoindan-2-carbonitrile derivatives have been implicated in studies focusing on green chemistry, such as the electrochemical oxidative cross-coupling with hydrogen evolution. This represents a sustainable approach to bond formation, highlighting the role of these compounds in environmentally friendly chemical processes (Shan Tang, Yichang Liu, A. Lei, 2018).

Propiedades

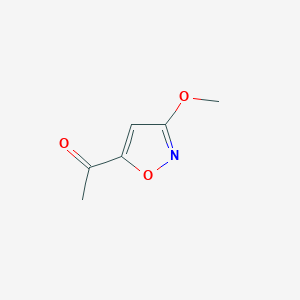

IUPAC Name |

3-oxo-1,2-dihydroindene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKLRRTYUZRVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |

CAS RN |

28873-87-2 |

Source

|

| Record name | 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)